2-(Trifluoromethyl)pyrimidine-4,6-diamine

Descripción general

Descripción

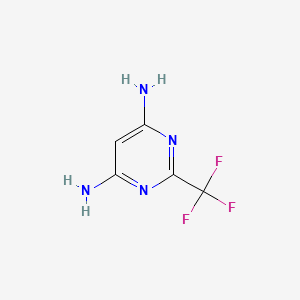

2-(Trifluoromethyl)pyrimidine-4,6-diamine is a heterocyclic compound with the molecular formula C5H5F3N4 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which also contains two amino groups at positions 4 and 6

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diamine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the nucleophilic substitution reaction starting from 2,4,6-trichloropyrimidine. The reaction proceeds through sequential nucleophilic substitutions where the chlorine atoms are replaced by amino groups and the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Substitution Reactions: The trifluoromethyl group can be involved in substitution reactions, particularly under conditions that favor the displacement of fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

2-(Trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)pyridine-4,6-diamine

- 2-(Trifluoromethyl)pyrazine-4,6-diamine

- 2-(Trifluoromethyl)pyrimidine-2,4-diamine

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)pyrimidine-4,6-diamine is unique due to the specific positioning of the amino groups and the trifluoromethyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in medicinal chemistry and materials science .

Actividad Biológica

2-(Trifluoromethyl)pyrimidine-4,6-diamine (CAS: 672-46-8) is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and amino groups at the 4 and 6 positions. This unique structure enhances its lipophilicity and metabolic stability, making it a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅F₃N₄. The trifluoromethyl group significantly influences the compound's biological activity by improving its binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅F₃N₄ |

| Molecular Weight | 180.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Notably, derivatives of this compound have been studied for their potential as inhibitors of FLT3 (FMS-like tyrosine kinase 3), which is relevant in certain types of leukemia .

The trifluoromethyl group enhances the compound's interaction with proteins involved in signaling pathways, potentially leading to therapeutic effects against cancer and other diseases. The exact mechanisms are still under investigation but are believed to involve competitive inhibition of target proteins.

Anticancer Activity

A study evaluating the anticancer properties of various trifluoromethyl pyrimidine derivatives found that several compounds exhibited moderate to excellent activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml .

Table: Anticancer Activity of Trifluoromethyl Pyrimidines

| Compound | Cell Line | IC50 (µg/ml) | Comparison Control |

|---|---|---|---|

| Compound 5a | PC3 | 4.5 | Doxorubicin (1.0) |

| Compound 5b | K562 | 3.0 | Doxorubicin (1.0) |

| Compound 5c | Hela | 2.8 | Doxorubicin (1.0) |

| Compound 5d | A549 | 5.0 | Doxorubicin (1.0) |

Antifungal and Insecticidal Activities

In another study focused on the antifungal and insecticidal activities of novel trifluoromethyl pyrimidines, compounds demonstrated significant efficacy against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates reaching up to 100% in some cases .

Table: Antifungal Activity Against Botrytis cinerea

| Compound | Inhibition Rate (%) | Control (Tebuconazole) |

|---|---|---|

| Compound 5b | 96.76 | 96.45 |

| Compound 5j | 96.84 | 96.45 |

| Compound 5l | 100 | 96.45 |

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAREFZRGNRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288171 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-46-8 | |

| Record name | 672-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.